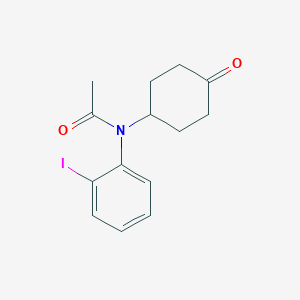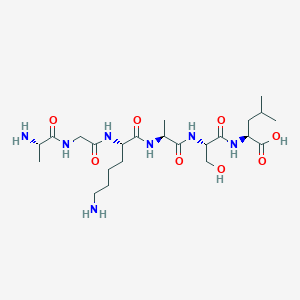
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine is a synthetic peptide composed of six amino acids: alanine, glycine, lysine, alanine, serine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve recombinant DNA technology, where microorganisms are engineered to produce the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can produce serine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The peptide is explored for its potential therapeutic properties, such as antimicrobial activity or as a drug delivery vehicle.
Industry: It can be used in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially altering their activity or stability.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in clinical nutrition and cell culture.
Glycyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.
Uniqueness
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine is unique due to its specific sequence and the presence of multiple amino acids, which can confer distinct biochemical properties. Its longer chain and varied amino acid composition may offer advantages in stability, binding specificity, and functional versatility compared to shorter peptides like L-Alanyl-L-glutamine.
Properties
CAS No. |
345922-38-5 |
|---|---|
Molecular Formula |
C23H43N7O8 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H43N7O8/c1-12(2)9-16(23(37)38)29-22(36)17(11-31)30-20(34)14(4)27-21(35)15(7-5-6-8-24)28-18(32)10-26-19(33)13(3)25/h12-17,31H,5-11,24-25H2,1-4H3,(H,26,33)(H,27,35)(H,28,32)(H,29,36)(H,30,34)(H,37,38)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
SLGVBOORFADCQN-WOYTXXSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
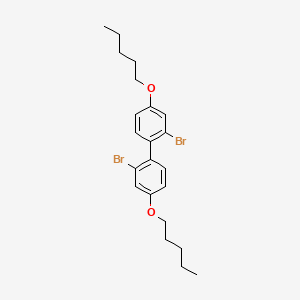
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
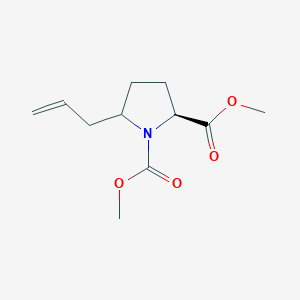
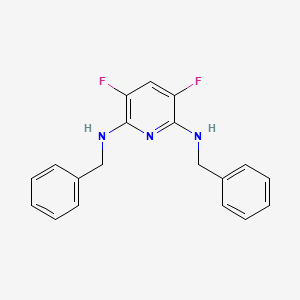
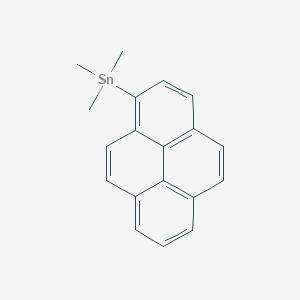
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
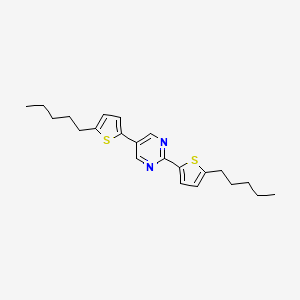
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
